An In-depth Technical Guide to 5-Cyano-1H-pyrrole-2-carboxylic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Cyano-1H-pyrrole-2-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyano-1H-pyrrole-2-carboxylic acid, a substituted pyrrole derivative, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its unique electronic properties, arising from the electron-withdrawing cyano group on the pyrrole ring, make it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on insights relevant to research and development.
Physicochemical Properties
While extensive experimental data for 5-Cyano-1H-pyrrole-2-carboxylic acid is not widely published, its properties can be predicted and understood based on its structure and comparison with related compounds.
| Property | Value | Source/Comment |
| CAS Number | 854044-30-7 | - |
| Molecular Formula | C₆H₄N₂O₂ | - |
| Molecular Weight | 136.11 g/mol | - |
| Physical Form | Solid | [1] |
| Melting Point | Not reported. Likely higher than the parent pyrrole-2-carboxylic acid (204-208 °C) due to increased polarity and potential for hydrogen bonding. | Inferred from data for related compounds.[2] |
| Boiling Point | Decomposes before boiling at atmospheric pressure. | Typical for carboxylic acids with high melting points. |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like DMSO, DMF, and alcohols. | Predicted based on the polar nature of the carboxylic acid and cyano groups. |
| pKa | Predicted to be lower than pyrrole-2-carboxylic acid (~4.45) due to the electron-withdrawing effect of the cyano group, making it a stronger acid. | Inferred from electronic effects.[2] |
Spectral Analysis
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the pyrrole ring protons, in addition to the acidic proton of the carboxylic acid and the NH proton. The electron-withdrawing cyano group at the 5-position will significantly deshield the adjacent proton at the 4-position. The approximate chemical shifts (in ppm, relative to TMS) are predicted as follows:
-
H3: ~6.8-7.0 ppm (doublet)
-
H4: ~7.2-7.4 ppm (doublet)
-
NH: ~11.0-13.0 ppm (broad singlet)
-
COOH: >12.0 ppm (broad singlet)
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by the presence of six distinct signals. The carbons attached to the electron-withdrawing cyano and carboxylic acid groups will be significantly deshielded.
-
C2 (C-COOH): ~160-165 ppm
-
C3: ~110-115 ppm
-
C4: ~125-130 ppm
-
C5 (C-CN): ~100-105 ppm
-
Pyrrole C=C: ~115-130 ppm
-
CN: ~115-120 ppm
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
-
O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹
-
N-H stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹
-
C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹[3]
-
C=O stretch (carboxylic acid): A strong, sharp band around 1680-1710 cm⁻¹
-
C=C and C-N stretches (pyrrole ring): Multiple bands in the 1400-1600 cm⁻¹ region
Mass Spectrometry
In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 136. Key fragmentation patterns would likely involve the loss of water (m/z = 118), the carboxyl group (m/z = 91), and potentially the cyano group.[4]
Reactivity and Stability
The chemical reactivity of 5-Cyano-1H-pyrrole-2-carboxylic acid is dictated by the interplay of the electron-rich pyrrole ring and the two electron-withdrawing substituents.
-
Acidity: The carboxylic acid proton is the most acidic site. The electron-withdrawing cyano group enhances this acidity compared to the parent pyrrole-2-carboxylic acid.
-
Electrophilic Aromatic Substitution: The pyrrole ring is generally susceptible to electrophilic attack. However, the presence of two deactivating groups (cyano and carboxyl) makes electrophilic substitution reactions challenging. If forced, substitution would likely occur at the C4 position, which is the most electron-rich carbon.
-
Nucleophilic Reactions: The cyano group can undergo nucleophilic addition or hydrolysis under harsh conditions. The carboxylic acid can be converted to esters, amides, or acid chlorides using standard methodologies.
-
Stability: The compound is expected to be a stable solid under normal laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents.
Synthetic Methodologies
A common and practical route for the synthesis of 5-Cyano-1H-pyrrole-2-carboxylic acid is the hydrolysis of its corresponding ethyl ester, Ethyl 5-cyano-1H-pyrrole-2-carboxylate.
Proposed Synthetic Workflow
Caption: Synthetic pathway to 5-Cyano-1H-pyrrole-2-carboxylic acid.
Experimental Protocol: Hydrolysis of Ethyl 5-cyano-1H-pyrrole-2-carboxylate
Rationale: Base-catalyzed hydrolysis (saponification) is a standard method for converting esters to carboxylic acids. The use of a base like sodium hydroxide or potassium hydroxide in an aqueous alcohol solution is a common and effective approach.[5]
Materials:
-
Ethyl 5-cyano-1H-pyrrole-2-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
Procedure:
-
Dissolution: Dissolve Ethyl 5-cyano-1H-pyrrole-2-carboxylate in a suitable alcohol (e.g., ethanol) in a round-bottom flask equipped with a reflux condenser.
-
Saponification: Add an aqueous solution of NaOH or KOH (typically 1.5 to 2 equivalents) to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. Carefully acidify the mixture with concentrated HCl until the pH is acidic (pH ~2-3), which will precipitate the carboxylic acid.
-
Isolation:
-
Filtration: If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Extraction: If the product does not precipitate or is not pure, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification: The crude 5-Cyano-1H-pyrrole-2-carboxylic acid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activity data for 5-Cyano-1H-pyrrole-2-carboxylic acid is limited, the broader class of cyanopyrrole derivatives has shown promise in several therapeutic areas. This suggests that the title compound could serve as a valuable scaffold or intermediate in drug discovery programs.
Potential Therapeutic Targets
-
Enzyme Inhibition: Cyanopyrrole derivatives have been investigated as inhibitors of various enzymes. For instance, some have shown inhibitory activity against tyrosinase, an enzyme involved in melanin production, suggesting potential applications in treating hyperpigmentation disorders.[1]
-
Anticancer Activity: Certain pyrrole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6][7] The presence of the cyano group can enhance the interaction with biological targets through hydrogen bonding and dipolar interactions, making 5-Cyano-1H-pyrrole-2-carboxylic acid an interesting candidate for the development of novel anticancer agents.
-
Antimicrobial Agents: The pyrrole nucleus is a common feature in many natural and synthetic antimicrobial compounds. The unique electronic and structural features of 5-Cyano-1H-pyrrole-2-carboxylic acid could be exploited to design new antibacterial or antifungal agents.
Role as a Chemical Intermediate
The primary application of 5-Cyano-1H-pyrrole-2-carboxylic acid is as a versatile intermediate in organic synthesis. The carboxylic acid and cyano functionalities provide handles for a variety of chemical transformations, allowing for the construction of more complex molecules with potential biological activity.
Caption: Potential applications of 5-Cyano-1H-pyrrole-2-carboxylic acid.
Conclusion
5-Cyano-1H-pyrrole-2-carboxylic acid is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. While a comprehensive experimental characterization is still emerging, its predicted properties and the known activities of related compounds highlight its importance as a building block for the development of new pharmaceuticals and functional materials. Further research into its synthesis, reactivity, and biological profile is warranted to fully unlock its potential.
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